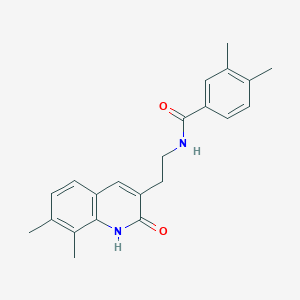

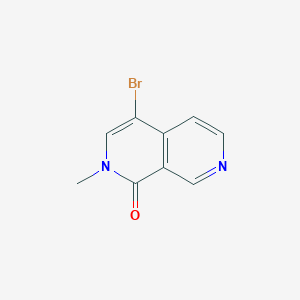

4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one

説明

“4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one” is a chemical compound with the CAS number 1706749-51-0 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of 1,8-naphthyridines, which is a class of compounds that “this compound” belongs to, has been achieved through various methods. One method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol . Other methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 239.07 . It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.94 and a water solubility Log S (ESOL) of -2.43 .科学的研究の応用

Chemical Synthesis and Modification

4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one and its derivatives are frequently used in chemical synthesis. For instance, benzo[c][2,7]naphthyridines with substituents like bromo and acetyl undergo regioselective homolytic substitutions, leading to the formation of derivatives that are potential building blocks for the synthesis of pyridoacridine alkaloids and other complex molecules (Plodek, Raeder, & Bracher, 2012). Additionally, the reactivity of derivatives like 4-cyano-1,3-dichloro-7-methyl-5,6,7,8-tetrahydro-2,7-naphthyridine with nucleophiles has been explored to obtain mono- and di-amino-substituted derivatives, illustrating the compound's versatility in chemical synthesis (Sirakanyan et al., 2014).

Medicinal Chemistry

In medicinal chemistry, 4-substituted 1-(2-methylphenyl)thieno[2,3-c]-1,5-naphthyridines, including those related to this compound, have been synthesized and tested for their effects on H+, K+-ATPase activity and acid formation in gastric glands. Although their inhibitory potency was not sufficient for pharmacological interest, this highlights the compound's potential in drug development (Björk, Hörnfeldt, Gronowitz, & Edvardsson, 1996).

Pharmaceutical Research

The compound and its derivatives have been investigated for their potential in pharmaceutical applications. For example, the transformation of certain naphthyridin-2(1H)-ones to thiazolo[4,5-b][1,6]naphthyridin-2(1H)-ones resulted in an increase in cAMP phosphodiesterase (PDE) III inhibitory potency, which is significant for diseases where cAMP PDE inhibitors are used (Singh et al., 1995).

Material Science

In material science, the study of the electronic structure of bromo derivatives of isomeric naphthyridines has been conducted using SCF CI PPP methods. These studies are crucial for understanding the molecular properties and reactivity, which can be applied in designing materials with specific electronic properties (Mianowska & Śliwa, 1990).

Safety and Hazards

The safety information for “4-Bromo-2-methyl-1,2-dihydro-2,7-naphthyridin-1-one” includes a signal word of “Warning” and hazard statements of H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

特性

IUPAC Name |

4-bromo-2-methyl-2,7-naphthyridin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O/c1-12-5-8(10)6-2-3-11-4-7(6)9(12)13/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSRQPUNBPIDFFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C(C1=O)C=NC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2897847.png)

![4-[4-(3,4-Dichlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid](/img/structure/B2897849.png)

![2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2897850.png)

![(2S)-2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2897857.png)

![N-(2-methoxyphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2897860.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-3-carboxamide](/img/structure/B2897862.png)

![N-[(2S)-2-Hydroxypropyl]-N-methyl-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2897865.png)